![molecular formula C6H13N5 B2423634 N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine CAS No. 1250725-22-4](/img/structure/B2423634.png)
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
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Overview
Description
The compound “N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine” is an organic compound containing a tetrazole group and an amine group. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They are known for their energetic properties and are used in various applications including pharmaceuticals, agrochemicals, and explosives .
Chemical Reactions Analysis
Tetrazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo reactions at the tetrazole ring, such as substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups like the tetrazole and amine in “N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine” would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
1. Design and Synthesis of Novel Peptoids This compound has been used in the design and synthesis of a novel cyclic peptoid . A solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach . The requisite monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide as a key step .
Antimicrobial Activity
New 1-[(tetrazol-5-yl)methyl]indole derivatives, their acyclic nucleoside analogs and the corresponding glycoside derivatives were synthesized . The synthesized compounds were tested for their antimicrobial activity against Aspergillus Niger, Penicillium sp, Candida albican, Bacillus subtilis, Streptococcus lacti, Escherichia coli, Pseudomonas sp., and streptomyces sp . Compounds 3, 5 and 19b exhibited potent antibacterial activity and compounds 4, 5 and 10 exhibited high activities against the tested fungi compared with fusidic acid .
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including “N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine”, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of drugs due to their bioisosteric properties, which allow them to mimic the behavior of other functional groups in the body .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes .
Mode of Action
It’s known that the compound can be synthesized through a one-step reaction . The structure of the compound was confirmed by elemental analysis and X-ray single crystal diffraction .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways .
Result of Action
It’s known that the compound has a crystal density of 1822 g/cm^3 at 100 K due to hydrogen bonding .
Action Environment
It’s known that the compound has a thermal decomposition temperature of 198°c, and its impact and friction sensitivities are remarkable at 30 j and 360 n .
Safety and Hazards
Future Directions
The future directions for research on “N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine” would likely depend on its intended applications. For example, if it were being studied as a potential pharmaceutical, future research might focus on testing its biological activity, optimizing its properties through medicinal chemistry, and eventually conducting preclinical and clinical trials .
properties
IUPAC Name |
2-methyl-N-(2H-tetrazol-5-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-5(2)3-7-4-6-8-10-11-9-6/h5,7H,3-4H2,1-2H3,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVNEGVHLOEALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NNN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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